Boc-met-met-OH
Description
Contextualizing Boc-Protected Dipeptides in Modern Peptide Synthesis
Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the use of protecting groups to control the sequence of amino acid addition and prevent unwanted side reactions. chemicalbook.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. Introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), the Boc group is valued for its stability under a variety of coupling conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA). orientjchem.org
The synthesis of peptides is a stepwise process involving the coupling of a protected amino acid to the free amino group of another. youtube.com Using a pre-formed Boc-protected dipeptide, such as Boc-Met-Met-OH, offers a strategic advantage. It allows for the incorporation of two amino acid residues in a single coupling step, which can accelerate the synthesis of long peptide chains and potentially improve yields, especially for sequences that may be difficult to assemble one residue at a time. masterorganicchemistry.com
The formation of the peptide bond to create a dipeptide like this compound itself requires specific chemical strategies. Typically, the N-terminus of one amino acid (in this case, L-methionine) is protected with the Boc group, while the C-terminus of the second amino acid is protected, often as a methyl or ethyl ester. masterorganicchemistry.com The coupling of these two protected monomers is facilitated by a coupling reagent, which activates the carboxylic acid of the N-Boc-L-methionine to facilitate amide bond formation. masterorganicchemistry.com A variety of coupling reagents are used in modern peptide synthesis, each with specific advantages. peptide.com
Common Coupling Reagents in Peptide Synthesis
| Reagent Abbreviation | Full Chemical Name | Key Features |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | One of the original carbodiimide (B86325) coupling reagents; byproduct is largely insoluble. peptide.com |
| DIC | Diisopropylcarbodiimide | A liquid carbodiimide; urea (B33335) byproduct is more soluble, making it suitable for SPPS. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, allowing for easy removal of excess reagent and byproduct by aqueous extraction. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | An aminium-based reagent known for rapid and efficient couplings. luxembourg-bio.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent, often preferred for cyclization and for coupling sterically hindered amino acids. nih.gov |
After the dipeptide is formed, the C-terminal protecting group (e.g., the methyl ester) is removed (saponified) to yield the free carboxylic acid of the dipeptide, resulting in the final product, this compound, which is ready for use in further peptide synthesis.
Significance of Methionine-Containing Peptides in Biochemical Research
Methionine is an essential sulfur-containing amino acid with roles that extend far beyond simply being a structural component of proteins. chemicalbook.com Its unique thioether side chain (CH₂CH₂SCH₃) confers special properties that are critical for various biological functions. guidechem.com Consequently, peptides containing methionine are of significant interest in biochemical and medical research.
One of the most important functions of methionine residues in peptides and proteins is their role in antioxidant defense. The sulfur atom in the methionine side chain can be readily oxidized to form methionine sulfoxide (B87167). guidechem.com This reaction allows methionine residues to scavenge reactive oxygen species (ROS), thereby protecting other, more critical components of the cell from oxidative damage. researchgate.net This oxidation is often reversible, with enzymes known as methionine sulfoxide reductases (MsrA and MsrB) capable of reducing the sulfoxide back to methionine, creating a catalytic antioxidant system. biosynth.com
Beyond its antioxidant role, methionine contributes to the structural stability of proteins through non-covalent interactions, such as S/π interactions with aromatic residues. peptide.com The flexible and hydrophobic nature of its side chain also allows it to participate in molecular recognition and protein-protein interactions. peptide.com Furthermore, methionine is a central molecule in cellular metabolism, serving as a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, and the amino acid cysteine. researchgate.netacs.org The presence of methionine residues can also act as a regulatory switch; the change in polarity upon oxidation to methionine sulfoxide can alter a peptide's or protein's conformation and function. peptide.com
The study of methionine-containing peptides is crucial for understanding these biological processes. For example, researchers use synthetic methionine peptides to investigate the mechanisms of oxidative stress, enzyme activity, and the regulation of protein function. glpbio.com However, the very property that makes methionine a good antioxidant—its susceptibility to oxidation—also presents a challenge during chemical peptide synthesis, requiring careful selection of reagents and conditions to prevent unwanted side reactions. guidechem.com
Overview of Nα-Boc-L-Methionyl-L-Methionine as a Specialized Research Compound
Nα-Boc-L-Methionyl-L-Methionine is a specialized chemical reagent used primarily in research and development for the synthesis of peptides. molbase.com It is not intended for human use but serves as a key intermediate for scientists creating custom peptides for experimental study. molbase.com Its primary function is to act as a ready-made building block for incorporating the Met-Met sequence into a peptide chain during solid-phase or solution-phase synthesis.
As a commercial research product, this compound is characterized by specific physicochemical properties that are important for its use and storage.
Physicochemical Properties of Nα-Boc-L-Methionyl-L-Methionine
| Property | Value | Source |
|---|---|---|
| CAS Number | 51529-24-9 | acs.org |
| Molecular Formula | C₁₅H₂₈N₂O₅S₂ | |
| Molecular Weight | 380.52 g/mol | |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage Conditions | Store at -20°C or -80°C | molbase.com |
The requirement for cold storage highlights the compound's sensitivity, likely to prevent degradation and the potential oxidation of the sulfur atoms in the methionine side chains. molbase.com Researchers utilizing this compound would typically couple it to a growing peptide chain using standard coupling reagents like HBTU or PyBOP. luxembourg-bio.com Following the coupling reaction, the N-terminal Boc group is removed with an acid like TFA, allowing for the addition of the next amino acid in the sequence. masterorganicchemistry.com The use of this dipeptide is particularly relevant in the synthesis of peptides where a Met-Met motif is hypothesized to be important for biological activity, such as in studies of oxidative stress, protein-protein interactions, or as part of a specific enzyme substrate or inhibitor.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHRCYXNJACEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of Nα Boc L Methionyl L Methionine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and conformational analysis of Boc-Met-Met-OH in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments provide detailed information about the covalent structure, stereochemistry, and spatial arrangement of the molecule. beilstein-journals.orghmdb.ca
The ¹H NMR spectrum provides characteristic signals for each proton in the molecule. The tert-butoxycarbonyl (Boc) protecting group exhibits a prominent singlet at approximately 1.4 ppm due to its nine equivalent protons. The α-protons of the two methionine residues appear as multiplets in the 4.0-4.5 ppm region. The chemical shift of the N-terminal α-proton is influenced by the Boc group, while the C-terminal α-proton is affected by the adjacent carboxylic acid. The side-chain protons, including the β- and γ-CH₂ groups and the terminal S-CH₃ methyl groups, can be assigned based on their multiplicity and coupling constants. The amide (NH) proton typically appears as a doublet between 6.0 and 8.0 ppm.
The ¹³C NMR spectrum complements the proton data, with distinct signals for the carbonyl carbons of the Boc group, the peptide bond, and the C-terminal carboxyl group, typically resonating in the 170-180 ppm range. nih.gov The carbons of the Boc group (quaternary and methyl) and the α-carbons of the methionine residues also provide signature peaks. rsc.orgrsc.org The study of N-acetylated methionine derivatives shows that conformational equilibria can be sensitive to solvent effects, a principle that also applies to Boc-protected peptides. beilstein-journals.org
Conformational studies rely on analyzing specific NMR parameters. The temperature dependence of the amide proton chemical shift (Δδ/ΔT) can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. A small temperature coefficient suggests the NH proton is shielded from the solvent, possibly participating in a stable secondary structure like a β-turn. researchgate.net Furthermore, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons that are close in proximity, providing direct evidence for specific folded conformations. researchgate.net
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Boc-(CH₃)₃ | ~1.45 | Singlet | Characteristic signal for the Boc protecting group. |
| Met¹ S-CH₃ | ~2.10 | Singlet | N-terminal methionine side chain. |
| Met² S-CH₃ | ~2.12 | Singlet | C-terminal methionine side chain. |
| Met¹,² β-CH₂ | ~1.9-2.2 | Multiplet | Overlapping signals from both residues. |
| Met¹,² γ-CH₂ | ~2.5-2.7 | Multiplet | Thioether adjacent protons. |
| Met¹ α-CH | ~4.3-4.5 | Multiplet | Influenced by Boc group. |
| Met² α-CH | ~4.4-4.6 | Multiplet | Influenced by peptide bond and COOH group. |
| Amide NH | ~6.5-7.5 | Doublet | Chemical shift is sensitive to conformation and solvent. |
| COOH | ~10-12 | Broad Singlet | Acidic proton, often exchanges with trace water. |
Note: Predicted values are based on data from Boc-L-Methionine and general peptide NMR principles. Actual values may vary based on solvent and experimental conditions. chemicalbook.com
Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is a primary technique for confirming the molecular identity and assessing the purity of this compound by providing an accurate measurement of its molecular weight. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the dipeptide to be analyzed with minimal fragmentation, typically observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
For Boc-L-Methionyl-L-Methionine (C₁₅H₂₈N₂O₅S₂), the calculated monoisotopic mass is 380.14 Da. ESI-MS analysis would be expected to show a primary ion peak at m/z 381.15 corresponding to [M+H]⁺. The presence of this ion confirms the correct synthesis of the target dipeptide. High-resolution mass spectrometry (HRMS) can further verify the elemental composition by measuring the mass with high precision (typically to within 5 ppm). rsc.org
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the identity of the amino acid residues. In an MS/MS experiment, the parent ion (e.g., m/z 381.15) is isolated and subjected to collision-induced dissociation (CID). Characteristic fragmentation patterns for peptides include cleavage of the amide bond, resulting in b- and y-type ions. For this compound, fragmentation would also involve the protecting group, with common losses including isobutene (56 Da) or the entire Boc group (100 Da) from the parent ion. researchgate.net The instability of protecting groups in some MS techniques, particularly MALDI-TOF using acidic matrices, is a known phenomenon that can be managed by selecting appropriate matrices or ionization methods. nih.gov
Table: Expected ESI-MS Ions for this compound
| Ion Species | Formula | Expected m/z | Description |
| [M+H]⁺ | [C₁₅H₂₉N₂O₅S₂]⁺ | 381.15 | Protonated molecule (Parent Ion) |
| [M+Na]⁺ | [C₁₅H₂₈N₂O₅S₂Na]⁺ | 403.13 | Sodium adduct |
| [M+K]⁺ | [C₁₅H₂₈N₂O₅S₂K]⁺ | 419.10 | Potassium adduct |
| [M-C₄H₈+H]⁺ | [C₁₁H₂₁N₂O₅S₂]⁺ | 325.09 | Loss of isobutene from Boc group |
| [M-Boc+H]⁺ | [C₁₀H₁₉N₂O₃S₂]⁺ | 281.08 | Loss of the Boc group (as C₅H₈O₂) |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and purity assessment of synthetic peptides like this compound. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity. bachem.compepdd.com
For analysis, a C18 (octadecylsilyl) silica (B1680970) column is typically used. The separation is achieved using a gradient elution system with a polar mobile phase (A) and a less polar mobile phase (B). A common system involves water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile (B52724) with 0.1% TFA as solvent B. TFA acts as an ion-pairing agent, improving peak shape and resolution. The gradient starts with a high percentage of solvent A, and the concentration of solvent B is gradually increased to elute compounds of increasing hydrophobicity. bachem.compepdd.com
The purity of a this compound sample is determined by integrating the area of the main peak detected by UV absorbance, typically at 210-220 nm where the peptide bond absorbs light. altabioscience.com Purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. HPLC can effectively separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis. bachem.com For assessing enantiomeric purity, specialized chiral stationary phases or pre-column derivatization with a chiral reagent can be employed. tandfonline.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Linear Dichroic Infrared (LDIR) for Amide Bond Configuration and Intermolecular Interactions
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful for probing the secondary structure of peptides by analyzing the characteristic vibrations of the peptide backbone. nih.gov The amide bands in the IR spectrum are particularly sensitive to the peptide's conformation. thermofisher.com
The key regions for analysis are:
Amide I (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding patterns and thus to secondary structure. α-helical structures typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band around 1620-1640 cm⁻¹ and often a minor, higher frequency band near 1680-1690 cm⁻¹. Unordered or random coil structures appear around 1640-1650 cm⁻¹. researchgate.netnih.gov
Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is also sensitive to conformation, with α-helices absorbing around 1540-1550 cm⁻¹ and β-sheets around 1520-1540 cm⁻¹. nih.gov
Amide III (1220-1330 cm⁻¹): This is a more complex band involving C-N stretching and N-H bending.
For this compound, FTIR analysis can reveal its preferred conformation in the solid state or in solution, and can indicate the presence of intermolecular hydrogen bonds that are characteristic of self-assembled structures like β-sheets. nih.gov
Laser Directed Infrared (LDIR) spectroscopy is a newer, high-speed chemical imaging technique. It uses a tunable quantum cascade laser to rapidly acquire IR spectra from discrete points on a surface, generating a high-definition chemical map. fda.govyoutube.com For this compound, LDIR could be used to analyze the chemical homogeneity of a solid sample or a thin film, mapping the distribution of the peptide and potentially identifying different polymorphic forms or conformational states across the sample with high spatial resolution. researchgate.net
Chiroptical Spectroscopy: Circular Dichroism (CD) for Conformational and Self-Assembly Studies
Circular Dichroism (CD) spectroscopy is a crucial technique for studying the secondary structure and self-assembly behavior of chiral molecules like peptides in solution. researchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. The resulting CD spectrum is highly sensitive to the peptide's conformation. nih.govamericanpeptidesociety.org
The characteristic CD signals for common secondary structures are:
α-Helix: Strong negative bands (minima) at approximately 222 nm and 208 nm, and a strong positive band (maximum) around 192 nm. americanpeptidesociety.org
β-Sheet: A negative band around 217 nm and a positive band around 195 nm.
Random Coil: A strong negative band near 200 nm and very low ellipticity above 210 nm.
For this compound, CD spectroscopy can be used to determine its average secondary structure content under various conditions (e.g., different solvents, concentrations, or temperatures). nih.gov Changes in the CD spectrum upon increasing peptide concentration can signal a conformational transition associated with self-assembly, such as a shift from a random coil to a β-sheet structure, which is a common feature in the formation of peptide nanofibers and hydrogels. rsc.orgrsc.org Recent studies have also applied CD to investigate the self-assembly of individual amino acids, including methionine. chemrxiv.org
Microscopic Techniques for Self-Assembled Morphologies (e.g., Scanning Electron Microscopy)
When peptides self-assemble into larger supramolecular structures, microscopic techniques are essential for visualizing the resulting morphology. Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface topography of these materials. nih.gov
If this compound undergoes self-assembly, for instance from a concentrated solution or upon a change in solvent conditions, it may form distinct nanostructures such as nanofibers, nanorods, nanotubes, or larger hydrogel networks. researchgate.netpolimi.it To prepare a sample for SEM, a solution of the peptide is typically deposited onto a substrate (like a silicon wafer) and the solvent is allowed to evaporate. The sample is then coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
SEM analysis provides direct visual evidence of the size, shape, and organization of the self-assembled structures. researchgate.net For example, images can reveal the diameter and length of nanofibers, their degree of alignment, and the porosity of the resulting network. nih.govnih.gov This morphological information is critical for understanding the mechanisms of self-assembly and for correlating the macroscopic properties of the material with its nanoscale architecture.
Supramolecular Chemistry and Self Assembly of Nα Boc L Methionyl L Methionine Analogues
Principles of Dipeptide Self-Assembly and Aggregation Propensity
The spontaneous organization of dipeptides into ordered supramolecular structures is a phenomenon driven by the minimization of free energy. This process is largely influenced by a combination of factors including the chemical nature of the amino acid side chains, the peptide backbone, and the surrounding solvent environment. Aromatic dipeptides, for instance, have a high propensity to form such assemblies due to favorable π-π stacking interactions between their side chains. rsc.org While Boc-Met-Met-OH lacks aromatic side chains, the principles of self-assembly are still applicable, with other intermolecular forces driving the aggregation process.
The aggregation propensity of a dipeptide is a delicate balance between its solubility in a given solvent and the strength of the intermolecular interactions that promote association. The process often begins with the formation of small nuclei, which then grow into larger, more complex architectures. This hierarchical self-assembly allows for the construction of materials with multiple levels of structural organization. acs.org Studies on a wide range of dipeptides have shown that even subtle changes in the amino acid sequence or the solvent composition can dramatically alter the resulting morphology of the self-assembled structures. rsc.org
Influence of the Nα-Boc Protecting Group on Self-Assembly Behavior
The introduction of a tert-butoxycarbonyl (Boc) group at the N-terminus of a dipeptide has a profound impact on its self-assembly characteristics. The bulky and hydrophobic nature of the Boc group significantly alters the amphiphilicity of the molecule. rsc.org This modification can reduce the solubility of the dipeptide in aqueous solutions, thereby promoting aggregation. Furthermore, the Boc group can sterically influence the packing of the peptide molecules, guiding the formation of specific supramolecular structures.
The presence of the Boc protecting group can open up new pathways for aggregation that are not accessible to the unprotected dipeptide. rsc.org It reduces the number of hydrogen bond donors at the N-terminus, which can lead to different hydrogen bonding networks within the assembly. Research on various Boc-protected dipeptides has demonstrated that this terminal modification is a key factor in controlling the morphology of the resulting nanostructures, enabling the formation of everything from nanotubes to nanospheres. rsc.orgresearchgate.net The Boc group, therefore, is not merely a passive protecting group but an active participant in directing the self-assembly process.
Formation of Defined Higher-Order Structures (e.g., Helices, Nanorods, Nanospheres, Nanobelts)
The self-assembly of Boc-protected dipeptides can lead to a remarkable variety of well-defined, higher-order structures. The specific morphology that emerges is a consequence of the intricate interplay between the molecular structure of the dipeptide and the assembly conditions. For example, studies on Boc-L-Ile-L-Phe-OMe have shown the formation of single helix-like architectures in the crystalline state and helical ribbons in solution. iitg.ac.in In contrast, its diastereomer, Boc-L-Ile-D-Phe-OMe, forms discontinued (B1498344) double helix-like structures in the crystal and nanorods in solution, highlighting the role of chirality. iitg.ac.in
The choice of solvent is also a critical parameter in determining the final structure. For instance, Boc-Phe-Phe-OH can assemble into distinct populations of tubes in an aqueous solution or a homogenous population of spheres when ethanol (B145695) is present. rsc.org This demonstrates the ability to tune the morphology by simply altering the solvent environment. While specific studies on this compound are less common, the principles derived from analogous systems suggest that it too can form a range of nanostructures such as nanorods, nanospheres, and nanobelts depending on the experimental conditions.
| Dipeptide Derivative | Solvent/Conditions | Observed Structure | Reference |
|---|---|---|---|
| Boc-L-Ile-L-Phe-OMe | Crystalline State | Single Helix | iitg.ac.in |
| Boc-L-Ile-D-Phe-OMe | Crystalline State | Discontinued Double Helix | iitg.ac.in |
| Boc-L-Ile-L-Phg-OMe | Crystalline State | Cylinder-like | iitg.ac.in |
| Boc-L-Ile-D-Phg-OMe | 50% Acetonitrile-Water | Nanorods | iitg.ac.in |
| Boc-Phe-Phe-OH | Aqueous Solution | Tubes | rsc.org |
| Boc-Phe-Phe-OH | Presence of Ethanol | Spheres | rsc.org |
| Boc-pNPhepNPhe | HFIP/Ethanol(Water) | Nanotubes and Microtapes | rsc.org |
| Boc-PheTyr | HFIP/Ethanol(Water) | Microspheres or Microtapes | rsc.org |
Role of Chirality in Directing Supramolecular Organization of Dipeptides
The effect of chirality is vividly illustrated when comparing the self-assembly of diastereomeric dipeptides. For example, the supramolecular arrangements of L/L dipeptides often differ significantly from their L/D counterparts. iitg.ac.in While L/L dipeptides might form helical or nanotubular structures, the corresponding L/D isomers have been observed to form nanorods. iitg.ac.in This demonstrates that altering the chirality of just one amino acid residue can completely change the packing of the molecules and the resulting macroscopic structure. The control of supramolecular chirality is essential for applications in areas such as chiral recognition and asymmetric catalysis. mdpi.com
Intermolecular Interactions Driving Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The self-assembly of dipeptides is driven by a network of non-covalent intermolecular interactions. Hydrogen bonding between the amide groups of the peptide backbone is a primary and highly directional force that contributes to the formation of stable, ordered structures like β-sheets. researchgate.net These sheets can then stack or twist to form higher-order assemblies.
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | Directional interaction between amide N-H and C=O groups of the peptide backbone. | Primary driving force for forming ordered backbone structures like β-sheets. |
| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | Significant driving force due to the nonpolar methylthioethyl side chains of methionine. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability and packing of the assembled structure. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Not applicable to this compound due to the absence of aromatic side chains. |
Engineering Supramolecular Assemblies for Controlled Architectures
A major goal in the field of supramolecular chemistry is to gain precise control over the self-assembly process to engineer materials with desired architectures and functions. For dipeptide systems, this can be achieved by manipulating both the molecular design of the building blocks and the external assembly conditions. The choice of the N-terminal protecting group, for example, is a powerful tool for tuning the self-assembly behavior. rsc.org
Furthermore, external parameters such as solvent composition, temperature, and pH can be adjusted to guide the assembly towards a specific morphology. As seen with Boc-Phe-Phe, changing the solvent can switch the resulting structure from tubes to spheres. rsc.org Similarly, variations in the acetonitrile-water ratio have been shown to precisely tune the morphology of Boc-FF aggregates from spheres to plates and back to spheres. rsc.org These strategies allow for the rational design and fabrication of complex, well-defined nanostructures from simple dipeptide precursors, opening up possibilities for their use in a wide range of technological applications. furman.edu
Applications of Nα Boc L Methionyl L Methionine in Advanced Chemical and Biochemical Research
Role as a Key Building Block in the Synthesis of Complex Peptides and Peptide Mimetics
Boc-Met-Met-OH is a valuable reagent in the stepwise construction of complex peptides, particularly through Boc solid-phase peptide synthesis (SPPS). peptide.comnih.govpeptide2.com In this strategy, the Boc group serves as a temporary protecting group for the α-amino group, which can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the sequential addition of further amino acids to the growing peptide chain. peptide.comchempep.com
The use of a pre-formed dipeptide building block like this compound can be advantageous in SPPS. It allows for the incorporation of two methionine residues in a single coupling step, which can improve the efficiency of synthesizing long or challenging peptide sequences. This approach can help to circumvent potential side reactions or coupling difficulties that may arise when adding single methionine residues sequentially.
A practical example of its application is in the synthesis of peptide-polymer conjugates. In one study, this compound was used to create a conjugate of dehydroandrographolide (B1139154) succinate (B1194679) (DAS) and methoxypolyethylene glycol (mPEG). semanticscholar.org The dipeptide was first coupled to mPEG, and after removal of the Boc group, the resulting H-Met-Met-mPEG linker was attached to DAS, demonstrating the utility of this compound in constructing complex, multifunctional molecules. semanticscholar.org The synthesis involved standard coupling reagents like EDCI and DMAP to form the amide bonds. semanticscholar.org
Table 1: Key Features of Boc Chemistry for Peptide Synthesis
| Feature | Description | Relevance to Methionine Peptides |
|---|---|---|
| Nα-Protection | The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine. peptide.com | Standard protection compatible with the methionine side chain. |
| Deprotection | The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA). peptide2.comchempep.com | This step proceeds efficiently for methionine-containing peptides. |
| Side-Chain Protection | Side chains of reactive amino acids are protected with groups stable to TFA but removable by strong acids (e.g., HF). peptide.com | The thioether side chain of methionine generally does not require a protecting group in Boc-SPPS. |
| Cleavage | The final peptide is cleaved from the resin support using a strong acid like hydrogen fluoride (B91410) (HF). peptide2.com | When cleaving peptides containing methionine, scavengers like dithioethane (DTE) are often added to prevent side reactions with carbocations generated during the process. peptide.comchempep.com |
Exploration in the Design and Synthesis of Peptide Libraries and Analogues for Research Purposes
This compound is a useful component in the generation of peptide libraries and specific peptide analogues for research. Peptide libraries, which are large collections of different peptide sequences, are powerful tools for drug discovery and for studying protein-protein interactions. Mixture-based libraries can be synthesized using SPPS with Boc-protected amino acids on a solid support. rsc.org By incorporating this compound as a single unit in certain steps of the synthesis, researchers can create focused libraries where a dimethionine motif is present at a specific position, allowing for the systematic investigation of its role in biological activity.
Furthermore, the synthesis of peptide analogues is crucial for structure-activity relationship (SAR) studies. By substituting specific amino acids in a known bioactive peptide with the Met-Met dipeptide unit, scientists can probe the importance of hydrophobicity, conformational flexibility, and antioxidant properties conferred by the dimethionine segment. For instance, analogues of bioactive peptides can be synthesized using this compound to evaluate how the introduction of this dipeptide affects receptor binding or enzymatic stability.
Investigation of Antioxidant Mechanisms in Methionine-Containing Dipeptides through Structural-Functional Analysis and Computational Prediction
Methionine-containing peptides are recognized for their antioxidant properties, largely due to the ability of the methionine side chain's thioether group to be reversibly oxidized, thereby scavenging reactive oxygen species (ROS). nih.govacs.org The dipeptide Met-Met is an object of interest in these studies.
Research has shown that the antioxidant capacity (AOC) of methionine dipeptides is highly dependent on the location of the methionine residue. nih.gov In studies against peroxyl radicals, dipeptides with a C-terminal methionine exhibited an AOC similar to that of free methionine, while those with an N-terminal methionine showed approximately 20% lower activity. nih.govresearchgate.net This suggests the carboxyl group of methionine is involved in the interaction with the peroxyl radical. nih.gov For the Met-Met dipeptide, the antioxidant effect against peroxyl radicals was found to be infra-additive, meaning the combined effect was less than the sum of the individual residues. nih.govresearchgate.net
To better understand these mechanisms, quantum chemical methods like Density Functional Theory (DFT) are employed. nih.govresearchgate.netnih.gov These computational studies analyze molecular and electronic descriptors, such as Mulliken charge distribution, to predict antioxidant activity. nih.govresearchgate.net For Met-Met, analysis of the radical cation (Met-Met•+) showed that the positive Mulliken charge was significantly higher on the sulfur atom of the C-terminal methionine compared to the N-terminal one, indicating the C-terminal residue has a greater electron-donating potential. nih.gov This computational insight aligns with experimental findings that the C-terminal methionine position is a key descriptor for high AOC against peroxyl radicals. nih.govresearchgate.net
Table 2: Experimentally Determined Antioxidant Capacity (AOC) of Methionine and Related Dipeptides
| Compound | AOC against Peroxyl Radical (µmol TE/µmol) | AOC against ABTS•+ (µmol TE/µmol) |
|---|---|---|
| Free Met | 0.49 | No activity observed |
| Met-Met | Infra-additive value (lower than expected) | Not specified, but Met itself is inactive |
| Dipeptides with C-terminal Met | ~0.45 (similar to free Met) | Dependent on the other amino acid |
| Dipeptides with N-terminal Met | ~0.39 (20% lower than free Met) | Dependent on the other amino acid |
Data sourced from structural-functional studies on methionine dipeptides. nih.govresearchgate.net
Development of Stationary Phases for Chiral Separation of Enantiomers in Analytical Chemistry
Derivatives of methionine dipeptides have been successfully used to create chiral stationary phases (CSPs) for the separation of enantiomers in analytical chemistry. nih.gov Enantiomeric separation is critical in pharmaceutical and biological research, as different enantiomers of a chiral molecule often have distinct biological activities. chromatographytoday.com
In a notable study, a CSP was synthesized using N-trifluoroacetyl-L-methionyl-L-methionine cyclohexyl ester. nih.gov This phase was developed for use in gas chromatography and demonstrated improved properties for separating amino acid enantiomers compared to other dipeptide-based CSPs. nih.gov A key advantage of this methionine dipeptide phase was its thermal stability, allowing it to be used effectively over a broad temperature range of 70 to 150°C. nih.gov
Interestingly, the oxidation state of the sulfur atoms in the dipeptide was found to be crucial for its chiral recognition capabilities. The corresponding sulfoxide (B87167) derivative of the dipeptide phase was incapable of resolving the enantiomers, and the sulfone derivative had physical properties that limited its effectiveness as a resolving agent. nih.gov This highlights the specific stereoelectronic requirements of the thioether groups for establishing the transient diastereomeric interactions necessary for chiral separation. General HPLC methods using other types of CSPs are also widely employed for separating enantiomers of amino acids and small peptides. sigmaaldrich.comchiraltech.comrsc.org
Contributions to Protein Engineering Studies and Modified Protein Design for Research Tools
The principles learned from studying this compound and other methionine peptides contribute to the field of protein engineering. Methionine residues in proteins can act as endogenous antioxidants. nih.gov The reversible oxidation of methionine to methionine sulfoxide by ROS is a protective mechanism that can prevent irreversible damage to other functionally critical amino acid residues. nih.gov This oxidation can be reversed by the enzyme family methionine sulfoxide reductases (MSRs). nih.gov
Protein engineering can leverage this property by intentionally introducing methionine residues at strategic, solvent-exposed locations on a protein's surface. The incorporation of Met-Met motifs could be a particularly effective strategy to enhance a protein's resistance to oxidative stress, as it introduces a localized concentration of scavengeable sites. Designing proteins with multiple methionine residues has been shown to enhance their ability to protect cells from ROS-induced damage. acs.org Therefore, the knowledge gained from small building blocks like this compound informs the design of modified proteins with enhanced stability and function for use as research tools or therapeutics in environments with high oxidative stress.
Utility in Bioconjugation Strategies for Research Probes and Biomolecular Labeling
This compound serves as a useful bifunctional linker in bioconjugation, the process of chemically linking two or more molecules. Its structure provides a carboxylic acid handle for one conjugation reaction and a deprotectable amino group for another.
A clear application of this utility is the synthesis of peptide-polymer conjugates designed to improve the properties of a therapeutic agent. semanticscholar.org Researchers synthesized a conjugate where the Met-Met dipeptide was used to link methoxypolyethylene glycol (mPEG) to the drug dehydroandrographolide succinate (DAS). The synthesis began by reacting the carboxylic acid of this compound with the terminal hydroxyl group of mPEG. semanticscholar.org Following this, the Boc protecting group was removed to expose the N-terminal amine of the Met-Met-mPEG conjugate, which was then coupled to the carboxylic acid of DAS. semanticscholar.org This strategy demonstrates how this compound can be employed as a spacer or linker to create complex biomolecular constructs, modifying the solubility, stability, or pharmacokinetic profile of bioactive molecules for research and therapeutic development.
Future Directions and Emerging Research Avenues for Nα Boc L Methionyl L Methionine
Advancements in Green Chemistry Approaches for Boc-Met-Met-OH Synthesis
The synthesis of peptides, including this compound, has traditionally been associated with a significant environmental footprint, characterized by high solvent consumption and the use of hazardous reagents. nih.gov The metric of Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a kilogram of product, is often orders of magnitude higher for peptides compared to traditional small molecules. gcande.orgunibo.it In response, the field is aggressively pursuing greener and more sustainable manufacturing protocols.
Recent innovations focus on replacing conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. nih.govadvancedchemtech.com Research has demonstrated the viability of using water, ethanol (B145695), and various ether-based solvents in solid-phase peptide synthesis (SPPS). advancedchemtech.comrsc.org These greener solvents not only reduce toxicity and disposal issues but can also, in some cases, improve the yield and purity of the synthesized peptides. advancedchemtech.com
Beyond solvent substitution, green chemistry initiatives are targeting the entire lifecycle of peptide synthesis. This includes:
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted synthesis are being employed to shorten reaction times and reduce energy consumption. advancedchemtech.com
Atom Economy: Development of protocols that improve atom economy, such as tag-assisted liquid-phase synthesis and chemoenzymatic methods, reduces waste by incorporating a higher proportion of reactant atoms into the final product. gcande.org
Safer Reagents: There is a move away from hazardous reagents like piperidine (B6355638) for Fmoc-group deprotection, with greener alternatives like 20% 4-methylpiperidine (B120128) (4-MP) showing promise for improved product purity and less hazardous waste. advancedchemtech.com Similarly, efforts are underway to develop trifluoroacetic acid (TFA)-free cleavage protocols. advancedchemtech.com
Mechanochemistry: Solvent-free or low-solvent techniques, such as ball-milling, are being explored for peptide bond formation, offering a significant reduction in solvent waste. unibo.itrsc.org
These advancements are critical for the sustainable industrial-scale production of peptides like this compound.
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Feature | Traditional Solvents (e.g., DMF, DCM) | Greener Alternatives (e.g., Water, Ethanol, Cyrene™) |
|---|---|---|
| Source | Typically derived from petrochemicals | Often renewable, bio-based sources |
| Toxicity | High, often classified as hazardous/problematic | Low to moderate toxicity, better safety profiles |
| Environmental Impact | Significant pollution, difficult to biodegrade | Lower environmental persistence, often biodegradable |
| Disposal | Costly and highly regulated | Simpler and less expensive disposal |
| Recycling | Possible but can be energy-intensive | Often more amenable to recycling |
Integration with Advanced Automation and High-Throughput Methodologies in Peptide Synthesis
The synthesis of peptides has been revolutionized by automation, which builds upon the foundation of Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.org Automated peptide synthesizers have become standard tools, transforming a once labor-intensive process into a highly efficient and reproducible workflow. americanpeptidesociety.orgnih.gov This automation is central to the future of producing and screening compounds like this compound.
Modern automated systems standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and ensures run-to-run consistency. americanpeptidesociety.org Key technologies enhancing automation include:
Robotic Fluid Handling: X-Y robotic systems with syringe pumps deliver precise volumes of amino acids and reagents to multiple reaction vessels simultaneously. peptide.com
Advanced Heating: Integrated induction or microwave heating capabilities accelerate coupling reactions, which is especially useful for sterically hindered or difficult sequences. americanpeptidesociety.orgcem.com
Real-Time Monitoring: Features like UV detectors allow for the real-time monitoring of Fmoc deprotection, enabling optimization of reaction times. nih.gov
The integration of these technologies enables high-throughput synthesis, a critical component of modern drug discovery and materials science. nih.govnih.gov Multi-channel synthesizers can produce tens to hundreds of unique peptides in parallel, facilitating the rapid creation of peptide libraries for screening purposes. nih.govpeptide.comcem.combiotage.com This "walk-away" capability, where systems can run continuously without supervision, drastically increases productivity and allows researchers to focus on experimental design and analysis rather than manual synthesis. americanpeptidesociety.orgcem.com For a dipeptide like this compound, these automated platforms allow for its efficient incorporation into a vast array of larger peptide sequences for subsequent screening and application development.
Table 2: Features of Modern Automated Peptide Synthesizers
| Feature | Description | Benefit for Peptide Synthesis |
|---|---|---|
| Parallel Synthesis | Multiple reaction vessels (from 4 to 96 or more) run simultaneously. peptide.comcem.com | High-throughput generation of peptide libraries for screening. |
| Robotic Reagent Delivery | Automated, precise dispensing of solvents and reagents. nih.govpeptide.com | High reproducibility, reduced human error, and conservation of materials. |
| Microwave/Induction Heating | Controlled, rapid heating of the reaction vessel. americanpeptidesociety.orgcem.com | Faster cycle times, improved coupling efficiency for difficult sequences. |
| UV Monitoring | Real-time feedback on the completion of deprotection steps. nih.gov | Optimizes synthesis cycles and ensures complete reactions. |
| Automated Cleavage/Purification | Some systems integrate downstream processing steps. biotage.com | Creates a more complete and streamlined workflow from synthesis to pure product. |
Novel Applications in Tailored Supramolecular Materials Science and Nanotechnology
Peptides are exceptional building blocks for supramolecular chemistry and nanotechnology due to their inherent biocompatibility, chemical diversity, and capacity for self-assembly. nih.govub.edu Dipeptides, in particular, are gaining significant attention as the simplest motifs capable of forming complex, ordered nanostructures. dergipark.org.trfrontiersin.org Their low cost and ease of synthesis make them ideal for developing novel materials. dergipark.org.tr The self-assembly process is driven by a network of non-covalent interactions, including hydrogen bonding, hydrophobic effects, π-π stacking, and electrostatic forces, which guide the molecules to spontaneously organize into stable, functional architectures. nih.govdergipark.org.tr
The resulting nanostructures are diverse and include:
Nanotubes and Nanofibers: Elongated structures with high aspect ratios, useful in tissue engineering and as templates for electronic components. nih.govnih.gov
Nanospheres and Vesicles: Encapsulating structures ideal for drug delivery applications. nih.gov
Hydrogels: Three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, forming materials with applications in regenerative medicine and controlled release systems. frontiersin.orgnih.gov
While specific research on the self-assembly of this compound is emerging, the known behavior of other dipeptides, especially aromatic and hydrophobic ones, provides a strong basis for its potential. dergipark.org.tracs.org The two methionine residues offer unique properties. The hydrophobic nature of the methionine side chain can drive the self-assembly process in aqueous environments, similar to how other amphiphilic peptides form micelles or nanofibers. nih.gov Furthermore, the sulfur atom in methionine can engage in specific interactions and potentially be a site for further chemical modification or redox-based control of assembly. acs.orgrsc.org The future direction for this compound in this field involves designing and controlling its self-assembly to create "smart" materials that can respond to specific stimuli for applications in targeted drug delivery, biosensing, and nanoelectronics. dergipark.org.trnih.gov
Table 3: Dipeptide-Based Nanostructures and Their Potential Applications
| Nanostructure | Driving Forces for Assembly | Potential Applications |
|---|---|---|
| Nanotubes | π-π stacking, Hydrogen Bonding | Drug delivery, nano-electronics, biosensors. dergipark.org.trnih.gov |
| Nanofibers | β-sheet formation, Hydrophobic interactions | Tissue engineering scaffolds, hydrogel formation, wound healing. nih.govnih.gov |
| Vesicles/Micelles | Amphiphilicity (hydrophobic core, hydrophilic shell) | Encapsulation and delivery of hydrophobic drugs. nih.gov |
| Hydrogels | Entangled network of nanofibers | Controlled drug release, 3D cell culture, regenerative medicine. frontiersin.org |
Deeper Theoretical Insights into Structure-Function Relationships and Molecular Design
Computational and theoretical chemistry provides powerful tools to understand and predict the behavior of molecules like this compound at an atomic level. nih.gov Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly used to gain deeper insights that are often difficult to obtain through experimentation alone. researchgate.netresearchgate.net
These theoretical approaches allow researchers to:
Determine Molecular Structure: Calculate the most stable three-dimensional conformations of the dipeptide in different environments (e.g., in a vacuum, in water). nih.govresearchgate.net
Analyze Electronic Properties: Compute electronic descriptors like Mulliken charge distributions, which reveal how charge is distributed across the molecule. This is crucial for understanding reactivity and intermolecular interactions. nih.govresearchgate.net Studies on methionine-containing dipeptides have shown, for example, how the electron density on the sulfur atom changes upon oxidation, which is key to its antioxidant function. nih.gov
Simulate Molecular Interactions: Model the non-covalent interactions, such as sulfur-aromatic (S-π) interactions, that govern protein folding and peptide self-assembly. researchgate.net Computational studies have highlighted the stabilizing effect of methionine's interaction with aromatic residues. researchgate.net
Predict Reaction Mechanisms: Investigate the energetics and pathways of chemical reactions. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to study the methylation of methionine residues in peptides by enzymes. nih.gov
Guide Rational Design: Use predictive tools to screen for dipeptide sequences with a high propensity for self-assembly into desired nanostructures, accelerating the discovery of new materials. acs.org
For this compound, future theoretical work will be essential for elucidating how its specific sequence and protecting group influence its conformational preferences, its propensity to self-assemble, and its interactions with biological targets or other materials. This knowledge will enable the rational design of novel peptides and supramolecular systems with tailored functions.
Table 4: Application of Theoretical Methods to Dipeptide Research
| Theoretical Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, charge distribution, reaction energies, optimized geometry. nih.govresearchgate.net | Understanding reactivity, antioxidant potential, and intrinsic bonding properties. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, self-assembly processes, binding affinities. researchgate.net | Predicting how it folds, aggregates, and interacts with other molecules over time. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed mechanism and energetics of reactions in complex environments (e.g., enzyme active sites). nih.gov | Elucidating potential biochemical transformations or catalytic functions. |
| Virtual Screening/Machine Learning | Prediction of aggregation propensity and structure formation from sequence. acs.org | Accelerating the discovery of new applications by predicting its material-forming capabilities. |
Q & A
Q. Can this compound serve as a model system for studying beta-sheet propensity in peptide self-assembly?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
